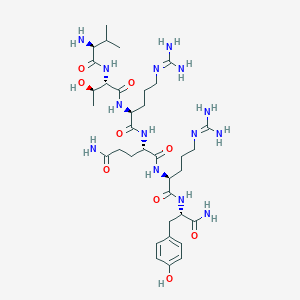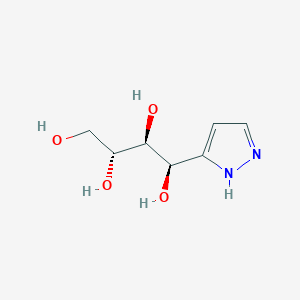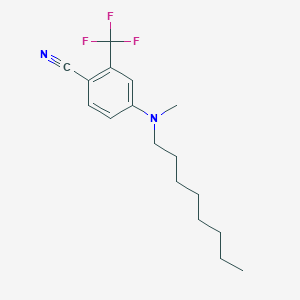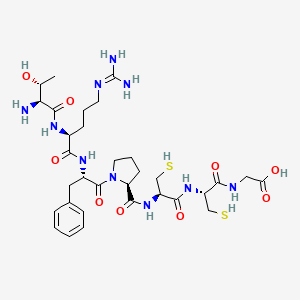![molecular formula C18H20NO5P B12542255 Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate CAS No. 797763-26-9](/img/structure/B12542255.png)
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate is a chemical compound with the molecular formula C18H20NO4P. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms, attached to a phenoxy group and a phosphonate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate typically involves the reaction of 4-(1,3-benzoxazol-2-yl)phenol with diethyl phosphite in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-(1,3-Benzoxazol-2-yl)phenol} + \text{Diethyl phosphite} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with biological processes that involve phosphorylation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [4-(1,3-benzoxazol-2-yl)benzyl]phosphonate
- Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate
Uniqueness
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate is unique due to its specific structure, which combines a benzoxazole ring with a phenoxy group and a phosphonate ester. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
797763-26-9 |
|---|---|
Molekularformel |
C18H20NO5P |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
2-[4-(diethoxyphosphorylmethoxy)phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C18H20NO5P/c1-3-22-25(20,23-4-2)13-21-15-11-9-14(10-12-15)18-19-16-7-5-6-8-17(16)24-18/h5-12H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
CSPLOEWBRRLFJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(COC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12542179.png)






![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)


![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)


![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)
